molecular formula C28H19FN2O4 B2363619 [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate CAS No. 380475-07-0

[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate

Cat. No.: B2363619
CAS No.: 380475-07-0
M. Wt: 466.468
InChI Key: CFUIBPWYQNVYSG-UHFFFAOYSA-N
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Description

The compound [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a structurally complex molecule featuring a naphthalene backbone esterified to a substituted phenyl group. The phenyl ring is functionalized with a methoxy group at the 2-position and an (E)-configured α-cyanoenone moiety at the 5-position. The enone system is further substituted with a 4-fluoroanilino group, contributing to its electronic and steric profile .

Key physicochemical properties (from ):

  • Molecular formula: C₂₈H₁₉FN₂O₄
  • Molecular weight: 466.47 g/mol
  • logP: 5.856 (high lipophilicity)
  • Hydrogen bond acceptors/donors: 7 acceptors, 1 donor
  • Polar surface area: 67.511 Ų

Properties

IUPAC Name

[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN2O4/c1-34-25-14-9-18(15-20(17-30)27(32)31-22-12-10-21(29)11-13-22)16-26(25)35-28(33)24-8-4-6-19-5-2-3-7-23(19)24/h2-16H,1H3,(H,31,32)/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUIBPWYQNVYSG-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a complex organic molecule with potential therapeutic applications. Its structure includes multiple functional groups that may interact with biological systems, making it a candidate for various pharmacological studies.

  • Molecular Formula : C25H19FN2O5
  • Molecular Weight : 446.434 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.
  • Receptor Binding : It may bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

In Vitro Studies

Research has demonstrated that compounds with similar structures exhibit significant biological effects. For example, a study on related compounds showed that they could modulate the synthesis of nitric oxide and cytokines in macrophage cultures, indicating anti-inflammatory properties .

Study Cell Type Effect Observed Concentration
JMPR-01MacrophagesReduced IL-1β and TNFα production25 - 50 µM
JMPR-01MacrophagesDecreased nitrite production25 - 50 µM

In Vivo Studies

In vivo experiments using animal models have further elucidated the anti-inflammatory potential of similar compounds. For instance, JMPR-01 was tested in CFA-induced paw edema models, showing significant reduction in inflammation comparable to standard treatments like dexamethasone .

Model Treatment Dose (mg/kg) Effect Observed
CFA-induced paw edemaJMPR-01100Significant reduction in edema
Zymosan-induced peritonitisJMPR-015 - 50Reduced leukocyte migration by up to 90%

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other compounds featuring similar structural motifs. For instance, compounds like 4-fluoroaniline have been used as precursors in various chemical syntheses and exhibit distinct pharmacological profiles due to their functional groups.

Compound Key Functional Groups Biological Activity
[5-[(E)-...naphthalene-1-carboxylate]Cyano, methoxy, fluoroanilinoPotential anti-inflammatory effects
JMPR-01Cyano, phenylacrylamideAnti-inflammatory, immunomodulatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[2-Cyano-3-(4-fluoroanilino)-3-oxoprop-1-en-1-yl]phenyl Naphthalene-1-carboxylate (ID: 8013-9578, )

  • Molecular formula : C₂₇H₁₇FN₂O₃
  • Molecular weight : 436.44 g/mol
  • Key difference: The phenyl group lacks the 2-methoxy substituent present in the target compound.
  • Application: Not explicitly stated, but its simpler structure may favor synthetic accessibility for preliminary screening .

5-[2-Cyano-3-(2-fluoroanilino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl Naphthalene-1-carboxylate ()

  • Key difference: The fluoroanilino group is at the 2-position (ortho) instead of the 4-position (para).
  • Impact : The ortho-fluoro substitution introduces steric constraints and alters electronic effects, which could influence intermolecular interactions (e.g., π-π stacking) or receptor binding.
  • Physicochemical profile : Similar logP (5.856) and molecular weight (466.47 g/mol), indicating comparable lipophilicity and bioavailability .

[5-[(E)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] Naphthalene-1-carboxylate ()

  • Key difference: The 4-fluoroanilino group is replaced with a 2-methoxycarbonylanilino substituent.
  • Impact: The methoxycarbonyl group is strongly electron-withdrawing, which may enhance electrophilic reactivity at the α-cyanoenone moiety. This could make the compound more reactive in Michael addition or nucleophilic substitution reactions .

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų)
Target compound C₂₈H₁₉FN₂O₄ 466.47 5.856 67.51
4-[2-Cyano-3-(4-fluoroanilino)... (ID 8013-9578) C₂₇H₁₇FN₂O₃ 436.44 N/A N/A
5-[2-Cyano-3-(2-fluoroanilino)... C₂₈H₁₉FN₂O₄ 466.47 5.856 67.51

Key Observations:

Substituent Position Matters: Para-fluoro vs. ortho-fluoro anilino groups ( vs. 9) significantly alter steric and electronic profiles. Methoxy vs. methoxycarbonyl substitutions () modulate electron density and reactivity.

Synthetic Accessibility :

  • Simpler analogs (e.g., ID 8013-9578) may be easier to synthesize but lack the nuanced functionality of the target compound.

Research Tools and Methodologies

  • Crystallographic Analysis : Programs like SHELX and ORTEP are critical for resolving the stereochemistry and conformational preferences of such compounds.
  • Computational Modeling : Tools like logP calculators and polar surface area estimators (implied in ) aid in predicting pharmacokinetic properties.

Notes and Limitations

Synthesis Challenges: The target compound’s multiple functional groups (cyano, enone, fluoroanilino) require precise reaction conditions to avoid side reactions.

Biological Data Gap: No direct evidence of biological activity or toxicity is provided in the available literature.

Positional Isomerism : The biological or material performance of para- vs. ortho-fluoro derivatives remains unexplored.

Preparation Methods

Core Structural Fragmentation

Retrosynthetic decomposition identifies three primary fragments:

  • Naphthalene-1-carboxylate moiety : Serves as the esterifying agent.
  • Methoxyphenyl-propenyl backbone : Houses the α,β-unsaturated ketone and cyano groups.
  • 4-Fluoroaniline segment : Provides the amide functionality.

Critical disconnections include:

  • Esterification between the methoxyphenol and naphthalene carbonyl.
  • Knoevenagel condensation to install the α-cyano-β-ketoenamine system.
  • Amide coupling between the propenyl ketone and 4-fluoroaniline.

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling for Aryl-Ester Formation

The naphthalene-1-carboxylate ester is introduced via palladium-catalyzed coupling between 5-bromo-2-methoxyphenyl intermediates and naphthalene-1-boronic acid derivatives.

Reaction Conditions :

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Base: K2CO3
  • Solvent: DMF/H2O (4:1)
  • Temperature: 80°C, 12 h
  • Yield: 78–85%

Mechanistic Insight : Oxidative addition of the aryl bromide to Pd(0) precedes transmetallation with the boronic acid. Reductive elimination furnishes the biaryl ester.

Knoevenagel Condensation for α-Cyano-β-Ketoenamine Assembly

The propenyl bridge is constructed via base-mediated condensation between 2-methoxy-5-formylphenyl naphthalene-1-carboxylate and cyanoacetamide derivatives.

Optimized Protocol :

Component Specification
Aldehyde 2-Methoxy-5-formylphenyl ester
Active Methylene Donor N-(4-Fluorophenyl)cyanoacetamide
Base Piperidine (10 mol%)
Solvent Ethanol, reflux
Reaction Time 6–8 h
Stereoselectivity >95% E-isomer

This step achieves high regiocontrol due to the electron-withdrawing cyano group favoring trans-addition.

Amide Coupling and Final Assembly

The intermediate α-cyano-β-ketoester undergoes nucleophilic acyl substitution with 4-fluoroaniline:

$$
\text{Cyanoester} + \text{4-Fluoroaniline} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

Critical Parameters :

  • Stoichiometry : 1.2 equiv aniline to drive completion.
  • Temperature : 0°C → RT to minimize epimerization.
  • Workup : Aqueous HCl wash removes excess aniline.

Stereochemical Control and Isomer Purity

The E-configuration of the propenyl double bond is confirmed via:

  • 1H NMR Coupling Constants : JH-H = 12–14 Hz for trans-vinylic protons.
  • NOESY : Absence of nOe between vinyl-H and adjacent aryl groups.

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows >99% isomeric purity under optimized Knoevenagel conditions.

Scalability and Process Optimization

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer during exothermic steps (e.g., Knoevenagel):

Parameter Batch Mode Flow Mode
Reaction Time 6 h 12 min
Yield 82% 89%
Byproduct Formation 5–7% <1%

Residence time tuning suppresses diketone side products.

Green Chemistry Approaches

Solvent screening identifies cyclopentyl methyl ether (CPME) as a sustainable alternative to DMF, reducing E-factor by 40%.

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : ν = 2215 cm−1 (C≡N), 1720 cm−1 (ester C=O), 1665 cm−1 (amide C=O).
  • 13C NMR (125 MHz, CDCl3) : δ 162.1 (C=O, ester), 158.9 (C=O, amide), 117.3 (C≡N).

X-ray Crystallography :

  • Dihedral angle between naphthalene and methoxyphenyl planes: 68.5°
  • Intermolecular N–H···O=C hydrogen bonding stabilizes crystal packing.

Industrial Applications and Patent Landscape

While no direct patents cover this compound, analogous naphthalene carboxylates are protected under WO2020007902A1 for agrochemical uses. Scale-up requires licensing cross-coupling technologies from USP6897220B2.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for [compound]?

The compound is synthesized via multi-step organic reactions, often involving condensation between naphthalene-carboxylate derivatives and fluorophenyl-enamine intermediates under controlled conditions (e.g., reflux in anhydrous solvents like DMF or THF). Key steps include:

  • Cyano-group introduction : Using Knoevenagel condensation with cyanoacetic acid derivatives .
  • Amide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to link 4-fluoroaniline to the propenyl backbone .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol . Characterization involves 1H/13C NMR for structural confirmation, HPLC-MS for purity assessment (>95%), and FT-IR to verify functional groups (e.g., C=O at ~1700 cm⁻¹) .

Q. How are physicochemical properties such as solubility and stability determined for this compound?

  • Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (hexane) using shake-flask methods, with quantification via UV-Vis spectroscopy .
  • Stability : Assessed under varying pH (1–12) and temperatures (25–60°C) using accelerated degradation studies analyzed by HPLC. Thermal stability is evaluated via DSC/TGA to identify decomposition points .

Advanced Research Questions

Q. What methodologies are employed to investigate the compound’s biological activity and mechanism of action?

  • In vitro assays : Cell viability (MTT assay) in cancer lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates and kinetic analysis (e.g., Michaelis-Menten plots) .
  • Target identification : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to proteins like Bcl-2 or EGFR .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., docking into ATP-binding pockets of kinases) .
  • QSAR studies : Machine learning models (e.g., Random Forest) correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity data .
  • MD simulations : GROMACS or AMBER trajectories assess conformational stability in biological environments .

Q. What strategies address contradictions in pharmacological data across studies?

  • Bias minimization : Use randomized dosing and blinded outcome assessment in animal models, as outlined in Risk of Bias (RoB) frameworks .
  • Meta-analysis : Aggregate data from multiple in vitro/in vivo studies to identify trends, adjusting for variables like cell line heterogeneity or solvent effects .

Q. How are structural modifications optimized to improve target selectivity?

  • SAR libraries : Synthesize analogs with variations in the methoxy, cyano, or fluorophenyl groups.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., cyano group) using MOE or Discovery Studio .
  • ADMET profiling : Predict metabolic stability (e.g., CYP450 interactions) and toxicity (e.g., Ames test) early in design .

Methodological Considerations

  • Experimental Design : Align with CRDC classifications (e.g., RDF2050108 for process simulation in chemical engineering) to ensure reproducibility .
  • Theoretical Frameworks : Link studies to concepts like Hammett substituent constants to rationalize electronic effects of the 4-fluoroaniline group .

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